![molecular formula C9H8F4OS B14346475 4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol CAS No. 90314-94-6](/img/structure/B14346475.png)
4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol is a chemical compound characterized by the presence of a phenol group substituted with a tetrafluoropropyl sulfanyl group. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol typically involves the reaction of phenol with a tetrafluoropropyl sulfanyl precursor under controlled conditions. One common method involves the nucleophilic substitution reaction where phenol reacts with 2,2,3,3-tetrafluoropropyl sulfide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group, facilitated by the electron-donating nature of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃).
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols.
Aplicaciones Científicas De Investigación
4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the tetrafluoropropyl sulfanyl group can enhance lipophilicity and membrane permeability. These properties enable the compound to modulate biological pathways, potentially affecting enzyme activity, signal transduction, and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-[(2,2,3,3-Tetrafluoropropyl)thio]phenol: Similar structure but with a thioether linkage instead of a sulfanyl group.
4-[(2,2,3,3-Tetrafluoropropyl)methoxy]phenol: Contains a methoxy group instead of a sulfanyl group.
4-[(2,2,3,3-Tetrafluoropropyl)amino]phenol: Features an amino group in place of the sulfanyl group.
Uniqueness
4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol is unique due to the presence of the tetrafluoropropyl sulfanyl group, which imparts distinct electronic and steric effects. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Propiedades
Número CAS |
90314-94-6 |
|---|---|
Fórmula molecular |
C9H8F4OS |
Peso molecular |
240.22 g/mol |
Nombre IUPAC |
4-(2,2,3,3-tetrafluoropropylsulfanyl)phenol |
InChI |
InChI=1S/C9H8F4OS/c10-8(11)9(12,13)5-15-7-3-1-6(14)2-4-7/h1-4,8,14H,5H2 |
Clave InChI |
YUFFMJWSTOGEIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1O)SCC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[Sulfanediyldi(2,1-phenylene)]dibenzamide](/img/structure/B14346393.png)
![4-Methoxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate](/img/structure/B14346396.png)
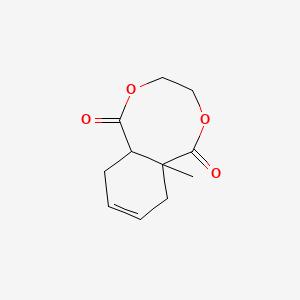
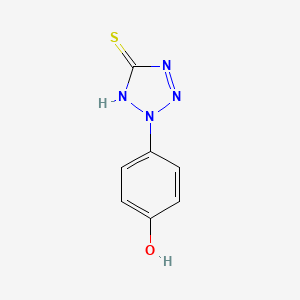
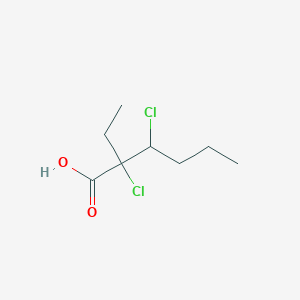
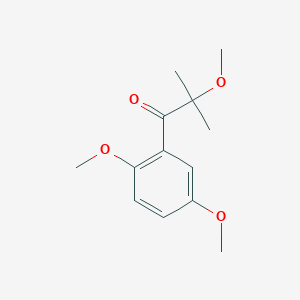
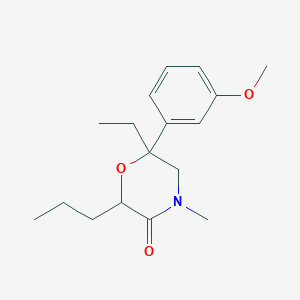
![3-[4-(Chlorosulfonyl)-2-nitrobenzene-1-sulfonyl]benzene-1-sulfonic acid](/img/structure/B14346418.png)
![Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate](/img/structure/B14346419.png)
![1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B14346425.png)

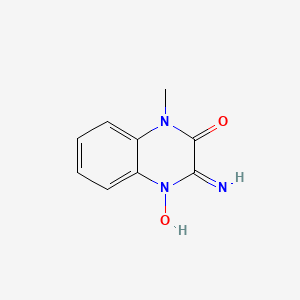
![N-[(E)-[2-bromo-4-(diethylamino)phenyl]methylideneamino]-N-phenylnaphthalen-1-amine](/img/structure/B14346470.png)

